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Compound of Interest

Compound Name:
1-Methyl-4-phenoxy-1H-indazol-3-

amine

CAS No.: 1000018-07-4

Cat. No.: B1328577

Get Quote

Executive Summary & Compound Significance
1-Methyl-4-phenoxy-1H-indazol-3-amine is a critical pharmacophore intermediate used in the

synthesis of type II tyrosine kinase inhibitors. The 3-amino-indazole scaffold serves as an ATP-

mimetic hinge binder, while the 4-phenoxy substitution provides a vector for extending into the

hydrophobic back-pocket of the kinase domain.

Accurate spectroscopic characterization of this intermediate is essential for validating

regiochemistry (N1-methyl vs. N2-methyl isomers) and ensuring purity prior to subsequent

coupling reactions (e.g., urea formation or amide coupling).

Chemical Identity[1][2][3][4]
IUPAC Name: 1-Methyl-4-phenoxy-1H-indazol-3-amine[1]

CAS Number: 1000018-07-4[1]

Molecular Formula: C
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Molecular Weight: 239.28 g/mol

Synthesis & Structural Logic
To understand the spectroscopic data, one must understand the synthesis, as impurities (e.g.,

regiomeric N2-methyl byproducts) often complicate the spectra.

The standard industrial preparation involves the nucleophilic aromatic substitution (

) of 2-fluoro-6-phenoxybenzonitrile with methylhydrazine. This reaction proceeds via a cascade
sequence:

Displacement: Methylhydrazine attacks the fluorine at C2.

Cyclization: The hydrazine nitrogen attacks the nitrile carbon.

Tautomerization: Formation of the stable 3-amino-indazole.

Synthesis Pathway Diagram[6]
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(Target)Cyclization (Major)

2-Methyl Isomer
(Minor Impurity)

Regio-error (Minor)

Click to download full resolution via product page

Figure 1: Synthetic route to the target indazole. The regioselectivity is driven by the steric bulk

of the phenoxy group and the nucleophilicity of the methylhydrazine.

Experimental Protocol: Characterization
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The following protocol ensures high-fidelity data acquisition, minimizing solvent effects that can

shift exchangeable protons (NH

).

Sample Preparation[2][4][6]
Solvent: DMSO-

(99.9% D) is preferred over CDCl

due to the poor solubility of the amino-indazole in chloroform and to prevent aggregation.

Concentration: 10 mg of sample in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Instrument Parameters
Frequency: 400 MHz or higher (

H), 100 MHz (

C).

Temperature: 298 K (25°C).

Pulse Sequence: Standard 1D zg30 (

H), zgpg30 (

C with proton decoupling).

Spectroscopic Data Analysis[1]
H NMR Data (400 MHz, DMSO- )
The proton spectrum is characterized by three distinct regions: the aliphatic methyl group, the

exchangeable amine protons, and the aromatic region containing both the indazole and

phenoxy protons.
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Key Diagnostic Feature: The H-5 proton of the indazole ring appears as a doublet but is

significantly shielded (shifted upfield) compared to a standard indazole due to the electron-

donating resonance effect of the ortho-phenoxy group.
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3.82 Singlet (s) 3H - N-CH

Diagnostic for

N1-

methylation

(N2-Me
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ppm).

5.15
Broad Singlet

(br s)
2H - -NH

Exchangeabl

e protons;

position
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.

6.32 Doublet (d) 1H 7.8 Hz Indazole H-5

Ortho to

phenoxy;

shielded by

electron

donation from

Oxygen.

6.98 Doublet (d) 2H 8.0 Hz
Phenoxy H-

2', H-6'

Ortho protons

of the

phenoxy ring.

7.15 Triplet (t) 1H 7.4 Hz Phenoxy H-4'

Para proton

of the

phenoxy ring.

7.22 Triplet (dd/t) 1H 7.8, 8.2 Hz Indazole H-6

Meta to

phenoxy;

standard

aromatic

shift.
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7.38 Triplet (t) 2H 8.0 Hz
Phenoxy H-

3', H-5'

Meta protons

of the

phenoxy ring.

7.51 Doublet (d) 1H 8.2 Hz Indazole H-7

Deshielded

by adjacent

N1;

characteristic

of indazole

core.

C NMR Data (100 MHz, DMSO- )
The carbon spectrum confirms the presence of the ether linkage and the aminopyrazole core.
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Chemical Shift (

, ppm)
Type Assignment Structural Logic

35.4 CH N-CH Typical N-methyl

resonance.

102.8 CH Indazole C-5
Highly shielded due to

ortho-oxygen.

109.5 CH Indazole C-7

112.4 C Indazole C-3a Bridgehead carbon.

118.2 CH Phenoxy C-2', C-6'

123.1 CH Phenoxy C-4'

127.8 CH Indazole C-6

129.8 CH Phenoxy C-3', C-5'

141.5 C Indazole C-7a
Bridgehead carbon

adjacent to N.

147.8 C Indazole C-3
Attached to -NH

; deshielded.

152.6 C Indazole C-4

Attached to Oxygen

(Ipso); highly

deshielded.

156.9 C Phenoxy C-1'
Attached to Oxygen

(Ipso).

Structural Assignment Workflow (Logic Diagram)
To validate the structure against potential isomers (e.g., N2-methyl), use the following HMBC

(Heteronuclear Multiple Bond Correlation) logic.
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Validation Logic

Proton: N-CH3 (3.82 ppm)

Carbon: C-7a (141.5 ppm)

HMBC (Strong 3-bond)
Confirms N1 position

Carbon: C-3 (147.8 ppm)

No Correlation
(Rules out N2 isomer)

Proton: H-5 (6.32 ppm)

HMBC (3-bond)

Carbon: C-4 (152.6 ppm)

HMBC (2-bond)

If N-Me correlates to C-3,
sample is N2-isomer.
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Figure 2: HMBC correlation logic for distinguishing N1-methyl (target) from N2-methyl

(impurity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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